1,4-Dibromoisoquinoline
Overview
Description
1,4-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 1,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H . This indicates that the compound has a nitrogen atom and two bromine atoms attached to a nine-carbon ring structure.Physical And Chemical Properties Analysis
1,4-Dibromoisoquinoline is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Application 1: Synthesis of Spiro Compounds
- Summary of the Application : 1,4-Dibromoisoquinoline is used as a precursor in the synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives . These spiro compounds have been found to possess promising biological activities, including anticancer, antibacterial, anticonvulsant, antituberculosis, anti-Alzheimer’s, pain-relief, and antidermatitis agents .
- Methods of Application or Experimental Procedures : The synthesis involves the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones to produce 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives, respectively . These dibromo derivatives can then react with different binucleophilic reagents to produce the spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives .
- Results or Outcomes : The use of microwave-assisted conditions improved the reaction yields, reduced reaction times, and ameliorated the effects on the surrounding environment as the reactions are carried out in closed systems . Some of the newly synthesized compounds were tested for their antimicrobial activities, whereby four of them showed moderate activities and the rest showed low or no activities towards the investigated species .
Application 2: Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- Summary of the Application : 1,4-Dibromoisoquinoline is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
- Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .
Application 3: Synthesis of Quinoxaline 1,4-di-N-oxides
- Methods of Application or Experimental Procedures : The synthesis of QdNO’s involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
- Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .
Application 4: Synthesis of Functionalized Quinoline Motifs
- Summary of the Application : 1,4-Dibromoisoquinoline is used in the synthesis of functionalized quinoline motifs . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
- Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .
Application 5: Synthesis of 1,4-Dihydropyridine
- Summary of the Application : 1,4-Dibromoisoquinoline is used in the synthesis of 1,4-Dihydropyridine (1,4-DHP), a notable organic scaffold with diverse pharmaceutical applications .
- Methods of Application or Experimental Procedures : The synthesis involves the use of multi-component one-pot and green synthetic methodologies . The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
- Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 1,4-DHP with structural and functional modifications .
Safety And Hazards
1,4-Dibromoisoquinoline is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,4-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHDPKQOFASEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348841 | |
Record name | 1,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromoisoquinoline | |
CAS RN |
51206-40-7 | |
Record name | 1,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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